molecular formula C22H22IO2P B14634712 (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide CAS No. 56904-90-6

(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide

Cat. No.: B14634712
CAS No.: 56904-90-6
M. Wt: 476.3 g/mol
InChI Key: YFCYHLFPISKOSH-UHFFFAOYSA-M
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Description

(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22IO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropyl group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 1-iodo-2-methoxypropane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as sodium chloride or potassium tert-butoxide are used in substitution reactions. The reaction conditions vary depending on the nucleophile but often involve refluxing in an appropriate solvent.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Reduction: The major product is the reduced phosphine derivative.

    Substitution: The major products are the substituted phosphonium salts.

Scientific Research Applications

(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in studies involving cellular uptake and localization of phosphonium salts.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This property makes it useful in targeting mitochondrial functions and studying mitochondrial dynamics. The methoxy-oxopropyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.

    Triphenylphosphine oxide: Lacks the methoxy-oxopropyl group but shares the triphenylphosphonium core.

    Triphenylphosphine: The parent compound without the methoxy-oxopropyl group or halide ion.

Uniqueness

(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is unique due to its combination of the triphenylphosphonium group and the methoxy-oxopropyl group. This combination imparts specific chemical reactivity and biological properties that are not observed in other similar compounds. The presence of the iodide ion also influences its solubility and reactivity in various solvents and reaction conditions.

Properties

CAS No.

56904-90-6

Molecular Formula

C22H22IO2P

Molecular Weight

476.3 g/mol

IUPAC Name

(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;iodide

InChI

InChI=1S/C22H22O2P.HI/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1

InChI Key

YFCYHLFPISKOSH-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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